Camalexin

説明

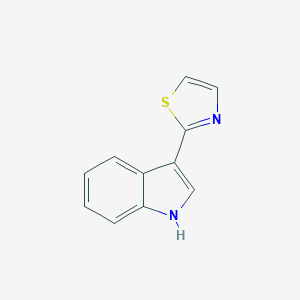

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(1H-indol-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYODIJVWGPRBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032122 | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

135531-86-1 | |

| Record name | Camalexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135531-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135531-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camalexin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3Z69LA99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 137 °C | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Camalexin from Tryptophan: A Technical Guide for Researchers

Abstract

Camalexin, a sulfur-containing indole alkaloid, is the principal phytoalexin in the model plant Arabidopsis thaliana, playing a crucial role in defense against a broad spectrum of microbial pathogens. Its biosynthesis from the primary metabolite tryptophan is a well-orchestrated process involving a series of enzymatic conversions and is tightly regulated at multiple levels. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, intended for researchers, scientists, and drug development professionals. It details the enzymatic steps, key intermediates, and regulatory networks. Furthermore, this guide summarizes quantitative data on enzyme kinetics and this compound accumulation, and outlines key experimental protocols for studying this important metabolic pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound from tryptophan is a multi-step process primarily localized to the site of pathogen infection. The pathway involves several key enzymes, many of which are cytochrome P450 monooxygenases (CYPs), and proceeds through a series of indole-containing intermediates.

The initial and committing step is the conversion of L-tryptophan to indole-3-acetaldoxime (IAOx).[1][2][3] This reaction is catalyzed by two homologous cytochrome P450 enzymes, CYP79B2 and CYP79B3 .[1][2][3] IAOx serves as a critical branch point, also leading to the biosynthesis of indole glucosinolates and the plant hormone auxin (indole-3-acetic acid).[2]

Subsequently, IAOx is converted to indole-3-acetonitrile (IAN) by another cytochrome P450, CYP71A13 , and to a lesser extent by its close homolog, CYP71A12 . This step is considered the first committed step towards this compound biosynthesis.

The subsequent steps involve the conjugation of IAN with cysteine, a process that is thought to involve glutathione (GSH). While the exact sequence of events and all participating enzymes are still under investigation, it is proposed that IAN is first conjugated to glutathione by a glutathione S-transferase (GST), followed by the sequential removal of glutamate and glycine residues by a γ-glutamyl peptidase (GGP) and a carboxypeptidase, respectively, to yield cysteine-indole-3-acetonitrile (Cys(IAN)).

The final two steps of the pathway are catalyzed by a single multifunctional cytochrome P450 enzyme, CYP71B15 , also known as PHYTOALEXIN DEFICIENT 3 (PAD3). CYP71B15 first catalyzes the cyclization of Cys(IAN) to form dihydrocamalexic acid (DHCA), and then subsequently oxidizes DHCA to produce the final product, this compound. The entire pathway is believed to be organized as a metabolon, a multi-enzyme complex, to facilitate efficient substrate channeling and prevent the release of potentially toxic intermediates.

Quantitative Data

Enzyme Kinetics

The kinetic properties of some of the key enzymes in the this compound biosynthesis pathway have been characterized. This data is crucial for understanding the efficiency and regulation of the pathway.

| Enzyme | Substrate | Km | Vmax / Activity | Organism/System |

| CYP79B2 | L-Tryptophan | 21 µM | 7.78 nmol/h/ml culture | Recombinant in E. coli |

| CYP71B15 (PAD3) | (S)-dihydrocamalexic acid | ~50 µM | ~150 pmol/mg protein/min | Recombinant in yeast |

| CYP71B15 (PAD3) | (R)-dihydrocamalexic acid | ~75 µM | ~75 pmol/mg protein/min | Recombinant in yeast |

This compound Accumulation upon Elicitation

The production of this compound is induced by various biotic and abiotic stresses. The following table summarizes the levels of this compound accumulation in Arabidopsis thaliana in response to different elicitors.

| Elicitor | Plant Accession | Time Post-Elicitation | This compound Concentration (µg/g FW) |

| Silver Nitrate (5 mM) | Col-0 | 24 h | ~5-15 |

| Pseudomonas syringae | Col-0 | 48 h | ~1.75 |

| Bacterial Lipopolysaccharides (LPS) | Col-0 | 24 h | 3.7 |

| Botrytis cinerea | Col-0 | 24 h | ~0.1 - 5 (dose-dependent) |

| Flagellin (flg22) | Col-0 | 6 h | Significantly increased from baseline |

Regulatory Network

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of signaling pathways and transcription factors. This ensures that this compound is produced rapidly and locally at the site of infection, while avoiding the fitness costs associated with constitutive production.

Key signaling molecules such as ethylene and jasmonic acid, as well as mitogen-activated protein kinase (MAPK) cascades, play a crucial role in inducing the expression of this compound biosynthetic genes. Several families of transcription factors are known to be involved, including:

-

MYB transcription factors (MYB34, MYB51, MYB122): These are key regulators of tryptophan-derived secondary metabolism and are involved in the upregulation of early biosynthetic genes.

-

WRKY transcription factors (WRKY33): WRKY33 is a central regulator of this compound biosynthesis and is a direct target of MAPK signaling.

-

ETHYLENE RESPONSE FACTOR (ERF) transcription factors (ERF1): ERF1 integrates signals from the ethylene and jasmonate pathways to activate this compound gene expression.

Experimental Protocols

This compound Extraction and Quantification by HPLC-MS

This protocol provides a general framework for the extraction and quantification of this compound from Arabidopsis thaliana leaf tissue.

Materials:

-

Arabidopsis thaliana leaf tissue

-

Liquid nitrogen

-

80% (v/v) Methanol

-

Dichloromethane (DCM)

-

Centrifuge

-

HPLC system coupled with a mass spectrometer (MS)

-

C18 reverse-phase column

-

This compound standard

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Collection and Grinding: Harvest leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction:

-

To the ground tissue, add 80% methanol (e.g., 1 mL per 100 mg of tissue).

-

Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Liquid-Liquid Partitioning (Optional, for cleaner samples):

-

To the supernatant, add an equal volume of water and two volumes of DCM.

-

Vortex vigorously and centrifuge to separate the phases.

-

The this compound will be in the lower organic (DCM) phase.

-

Carefully collect the DCM phase and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried extract in a known volume of 80% methanol.

-

-

HPLC-MS Analysis:

-

Inject an aliquot of the extract onto a C18 reverse-phase column.

-

Elute with a gradient of Solvent A and Solvent B. A typical gradient might be:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10-12 min: 90-10% B

-

12-15 min: 10% B

-

-

Monitor the eluent using a mass spectrometer in positive ion mode, looking for the [M+H]+ ion of this compound (m/z 201.06).

-

-

Quantification:

-

Generate a standard curve using a serial dilution of a known concentration of this compound standard.

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

-

In Vitro Enzyme Assay for Cytochrome P450s

This protocol provides a general method for assaying the activity of recombinant cytochrome P450 enzymes involved in this compound biosynthesis.

Materials:

-

Microsomes from yeast or insect cells expressing the CYP of interest and a P450 reductase.

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Substrate (e.g., L-tryptophan for CYP79B2, IAOx for CYP71A13, DHCA for CYP71B15)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Quenching solution (e.g., acetonitrile or ethyl acetate)

-

HPLC or LC-MS for product analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, microsomes, and substrate.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution.

-

-

Product Extraction and Analysis:

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of the product using HPLC or LC-MS.

-

-

Data Analysis:

-

Quantify the product formed and calculate the enzyme activity (e.g., in pmol product/min/mg protein).

-

For kinetic analysis, vary the substrate concentration and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

Co-immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol outlines a general workflow for investigating interactions between this compound biosynthetic enzymes, which are often membrane-bound.

Materials:

-

Plant tissue expressing tagged versions of the proteins of interest (e.g., GFP- or FLAG-tagged).

-

Lysis buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) and protease inhibitors.

-

Antibody specific to the tag (e.g., anti-GFP or anti-FLAG).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer or SDS-PAGE loading buffer.

-

Western blotting reagents.

Procedure:

-

Protein Extraction:

-

Homogenize plant tissue in lysis buffer.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the solubilized proteins.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the specific antibody for several hours at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using antibodies against the tagged "bait" protein and the suspected interacting "prey" protein.

-

Conclusion and Future Directions

The biosynthesis of this compound from tryptophan in Arabidopsis thaliana is a well-characterized yet still fascinating area of plant secondary metabolism. Significant progress has been made in identifying the core biosynthetic genes, their enzymatic functions, and the complex regulatory networks that govern their expression. The formation of a metabolon to channel intermediates highlights the efficiency and tight control of this defense pathway.

Future research will likely focus on several key areas. A complete elucidation of all the enzymes and intermediates in the pathway, particularly those involved in the conjugation of IAN to cysteine, is still needed. Further characterization of the kinetic properties of all the biosynthetic enzymes will provide a more complete quantitative understanding of the pathway's flux. Unraveling the intricate details of the regulatory network, including the identification of additional transcription factors and signaling components, will provide a more comprehensive picture of how plants fine-tune their chemical defenses. Finally, a deeper understanding of the structure and dynamics of the this compound metabolon will be crucial for a complete appreciation of this elegant biosynthetic machinery. This knowledge will not only advance our fundamental understanding of plant-pathogen interactions but may also provide new avenues for engineering disease resistance in crop plants and for the discovery of novel bioactive compounds for pharmaceutical applications.

References

An In-depth Technical Guide to the Antifungal Mechanism of Action of Camalexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camalexin (3-thiazol-2'-yl-indole) is the principal phytoalexin produced by Arabidopsis thaliana and other cruciferous plants in response to pathogen attack. Its role as a key component of the plant's innate immune system has prompted extensive research into its antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against fungal pathogens. It details the molecular interactions and cellular consequences of this compound exposure in fungi, summarizes key quantitative data on its antifungal activity, and provides detailed experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers in mycology, plant pathology, and drug discovery.

Core Mechanisms of Antifungal Action

This compound exerts its antifungal activity through a multi-pronged attack on fungal cells, rather than through a single, specific target. The primary mechanisms identified to date include the disruption of cellular membranes, induction of mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately leading to programmed cell death.

Disruption of Fungal Cell Membranes

One of the initial and critical effects of this compound on fungal pathogens is the perturbation of the plasma membrane. This disruption leads to a loss of membrane integrity, resulting in the leakage of intracellular contents and ultimately cell death. The lipophilic nature of this compound facilitates its insertion into the lipid bilayer, altering its fluidity and permeability. This membrane-destabilizing activity has been observed in various fungal species.

Induction of Mitochondrial Dysfunction

Mitochondria are crucial for cellular respiration and energy production in fungi. This compound has been shown to target mitochondria, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This disruption of the electrochemical gradient across the inner mitochondrial membrane impairs ATP synthesis and triggers a cascade of events leading to apoptosis. The dissipation of ΔΨm is a key indicator of mitochondrial-mediated cell death pathways.

Generation of Reactive Oxygen Species (ROS)

The disruption of mitochondrial function by this compound leads to an increase in the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This occurs due to the inefficient transfer of electrons in the electron transport chain. The resulting oxidative stress overwhelms the fungal cell's antioxidant defense systems, causing damage to vital cellular components, including lipids, proteins, and DNA. This ROS-mediated damage is a major contributor to the fungitoxic effects of this compound and a key trigger for the induction of apoptosis.

The interplay of these mechanisms creates a synergistic effect, leading to potent antifungal activity. The initial membrane disruption may facilitate the entry of this compound into the fungal cell, where it can then target the mitochondria, leading to a feedback loop of ROS production and further cellular damage.

Quantitative Antifungal Activity of this compound

The efficacy of this compound against various fungal pathogens has been quantified in numerous studies. The following tables summarize key data on its inhibitory concentrations.

| Fungal Pathogen | IC50 / EC50 (µM) | Reference |

| Alternaria brassicicola | 51 | [1][2] |

| Sclerotinia sclerotiorum | Not explicitly defined as IC50, but mutant plant lines deficient in this compound were hypersusceptible. | [3] |

| Rhizoctonia solani | More inhibitory than this compound were its derivatives 5-fluorothis compound, 5-methylthis compound, and 1-methylthis compound. | [4] |

IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a biological process by 50%. EC50 (Effective Concentration 50%) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action in Fungal Pathogens

The following diagram illustrates the proposed signaling cascade initiated by this compound in a fungal cell, leading to apoptosis.

Caption: Proposed mechanism of this compound action in fungal cells.

Experimental Workflow for Assessing Antifungal Activity

The following diagram outlines a typical experimental workflow to investigate the antifungal properties of this compound.

Caption: Workflow for studying this compound's antifungal effects.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antifungal agent against filamentous fungi.

Materials:

-

Fungal isolate

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a spore suspension of the fungal pathogen and adjust the concentration to 1 x 10^5 spores/mL in PDB.

-

Prepare a serial two-fold dilution of the this compound stock solution in PDB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (fungus without this compound) and a negative control (medium only).

-

Add 100 µL of the fungal spore suspension to each well containing the this compound dilutions and the positive control well.

-

Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

-

Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of visible fungal growth. Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the positive control.

Assay for Fungal Plasma Membrane Integrity

This protocol uses propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, to assess membrane integrity.

Materials:

-

Fungal cells treated with this compound (at MIC or other relevant concentrations)

-

Propidium iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

After treating the fungal cells with this compound for a specified time, harvest the cells by centrifugation.

-

Wash the cells twice with PBS to remove residual medium and this compound.

-

Resuspend the cells in PBS and add PI to a final concentration of 1-5 µg/mL.

-

Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Analyze the cells using a fluorescence microscope (excitation/emission ~535/617 nm) or a flow cytometer. Cells with compromised membranes will fluoresce red.

-

Quantify the percentage of PI-positive cells to determine the extent of membrane damage.[5][6][7][8]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

Fungal cells treated with this compound

-

JC-1 dye

-

PBS or appropriate buffer

-

Fluorescence plate reader, microscope, or flow cytometer

Procedure:

-

Treat fungal cells with this compound as described previously. Include a positive control for mitochondrial depolarization (e.g., FCCP).

-

Harvest and wash the cells.

-

Resuspend the cells in a suitable buffer and add JC-1 to a final concentration of 1-5 µM.

-

Incubate the cells in the dark for 15-30 minutes at the appropriate growth temperature.

-

Measure the fluorescence intensity at two wavelengths: green (excitation ~485 nm, emission ~535 nm) and red (excitation ~540 nm, emission ~590 nm).

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[9][10][11][12][13]

Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS. H2DCFDA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Fungal cells treated with this compound

-

H2DCFDA stock solution

-

PBS or appropriate buffer

-

Fluorescence plate reader or microscope

Procedure:

-

Treat fungal cells with this compound. Include a positive control for ROS induction (e.g., H2O2).

-

Harvest and wash the cells.

-

Resuspend the cells in buffer and add H2DCFDA to a final concentration of 5-10 µM.

-

Incubate in the dark for 30-60 minutes.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.[14][15][16][17][18]

Quantification of this compound in Plant Tissues by HPLC

This protocol describes a method for extracting and quantifying this compound from plant tissues.[19][20][21][22][23]

Materials:

-

Plant tissue infected with a fungal pathogen

-

Methanol (80%)

-

Internal standard (e.g., thiabendazole)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Freeze-dry and grind the plant tissue to a fine powder.

-

Extract the this compound by adding 80% methanol and the internal standard to a known weight of the powdered tissue.

-

Vortex and incubate the mixture, then centrifuge to pellet the plant debris.

-

Collect the supernatant and filter it if necessary.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute the this compound using a suitable mobile phase gradient (e.g., a gradient of methanol and water with a small amount of acetic acid).

-

Detect this compound and the internal standard using a fluorescence detector (e.g., excitation at 315 nm and emission at 385 nm).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve of known this compound concentrations.[19][20][21][22][23]

Conclusion and Future Directions

This compound is a potent antifungal compound with a multifaceted mechanism of action that involves the disruption of fungal membranes, induction of mitochondrial dysfunction, and the generation of ROS. This complex interplay of effects makes it an interesting candidate for the development of novel antifungal strategies. Future research should focus on elucidating the specific molecular targets of this compound within the fungal cell, which could pave the way for the design of more potent and selective antifungal agents. Furthermore, understanding the mechanisms by which some fungal pathogens detoxify this compound could provide new targets for fungicides that inhibit these detoxification pathways, thereby enhancing the efficacy of the plant's natural defenses. The continued study of this compound and other phytoalexins holds significant promise for the development of sustainable approaches to crop protection and for the discovery of new therapeutic leads.

References

- 1. Frontiers | Plant defense compounds can enhance antagonistic effects against Alternaria brassicicola of seed-associated fungi isolated from wild Brassicaceae [frontiersin.org]

- 2. Plant defense compounds can enhance antagonistic effects against Alternaria brassicicola of seed-associated fungi isolated from wild Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of this compound, indole glucosinolates, and side chain modification of glucosinolate-derived isothiocyanates in defense of Arabidopsis against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designer phytoalexins: probing this compound detoxification pathways in the phytopathogen Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphate efflux as a test of plasma membrane leakage in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]

- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The phytoalexin this compound mediates cytotoxicity towards aggressive prostate cancer cells via reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound-quantification-using-hplc-and-the-novel-internal-standard-thiabendazole - Ask this paper | Bohrium [bohrium.com]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

Camalexin Accumulation in Response to Biotic and Abiotic Stress: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Camalexin (3'-thiazol-2'-yl-indole) is the principal phytoalexin in the model plant Arabidopsis thaliana, playing a crucial role in plant immunity.[1][2] Its synthesis and accumulation are induced de novo in response to a wide array of biotic and abiotic stressors, including pathogen infection and exposure to heavy metals or UV radiation.[1][2][3][4] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, its complex regulatory networks, and the signaling cascades that govern its accumulation. It summarizes quantitative data on this compound induction, details key experimental protocols for its study, and visualizes complex pathways and workflows to offer a comprehensive resource for professionals in plant science and drug development.

The this compound Biosynthesis Pathway

This compound is an indole alkaloid derived from the amino acid tryptophan.[5] The biosynthetic pathway involves several key enzymatic steps, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). The initial and rate-limiting step is the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a critical branch point intermediate shared with the biosynthesis of other secondary metabolites like indole glucosinolates.[6][7] This reaction is catalyzed by CYP79B2 and CYP79B3.[6][7] Subsequently, IAOx is converted to indole-3-acetonitrile (IAN) by CYP71A13 (and CYP71A12).[6][8] The final steps, converting IAN to this compound, are catalyzed by the multifunctional P450 enzyme CYP71B15, also known as PHYTOALEXIN DEFICIENT 3 (PAD3).[8][9] This process also involves conjugation with glutathione (GSH) by glutathione S-transferase GSTF6 and processing by γ-glutamyl peptidases GGP1 and GGP3.[8][9]

Regulation of this compound Accumulation

The production of this compound is tightly regulated at the transcriptional level by a complex network of signaling pathways that integrate diverse stress signals.

Biotic Stress Signaling

Pathogen recognition is a primary trigger for this compound synthesis.[1][2] This response is largely mediated by Pattern-Triggered Immunity (PTI), where the plant recognizes Microbe-Associated Molecular Patterns (MAMPs), such as bacterial flagellin.[10]

A central signaling module involves a Mitogen-Activated Protein Kinase (MAPK) cascade.[11][12] Upon pathogen detection, the MAPKKKα/MEKK1 activates MKK4/MKK5, which in turn phosphorylates and activates the MAP kinases MPK3 and MPK6.[12] Activated MPK3/MPK6 then phosphorylate the transcription factor WRKY33.[3][8] This phosphorylation is critical for WRKY33's function, enabling it to bind to the promoters of this compound biosynthetic genes, such as PAD3 and CYP71A13, and activate their transcription.[3][6][8]

In response to necrotrophic fungal pathogens like Botrytis cinerea, the plant hormones ethylene (ET) and jasmonate (JA) act synergistically to induce this compound biosynthesis.[8] This synergistic action is integrated by the transcription factor ETHYLENE RESPONSE FACTOR 1 (ERF1), which acts downstream of both pathways to activate the expression of CYP71A13 and PAD3.[8]

Abiotic Stress Signaling

This compound synthesis is also triggered by various abiotic stresses.[1][2] Treatment with heavy metals, such as silver nitrate (AgNO₃), or exposure to UV-C light are potent inducers of the pathway.[3][13] The signaling mechanisms for abiotic stress are less defined than for biotic stress but are known to involve transcription factors from the MYB family, including MYB34, MYB51, and MYB122. These factors are important for regulating the biosynthesis of the precursor IAOx and their expression is increased by this compound-inducing agents.[6]

Quantitative Data on this compound Accumulation

The amount of this compound that accumulates varies significantly depending on the nature and duration of the stressor, as well as the genetic background of the plant. The following tables summarize quantitative data from various studies.

Table 1: this compound Accumulation in Response to Biotic Elicitors

| Elicitor/Pathogen | Plant Line | Time Post-Treatment | This compound Concentration (µg/g FW) | Source |

| Pseudomonas syringae | Col-0 | 48 hours | Induced (levels negatively correlated with constitutive amounts) | [14] |

| Botrytis cinerea | Col-0 | 24 hours | ~1.5 - 2.0 | [8] |

| Bacterial Lipopolysaccharides (LPS) | Col-0 | 24 hours | 3.7 (from 0.03 at 0h) | [15] |

| Plasmodiophora brassicae (susceptible) | Col-0 | 21 days | ~1.0 | [9] |

| Plasmodiophora brassicae (resistant) | Bur-0 | 21 days | ~4.0 - 7.0 | [9] |

Table 2: this compound Accumulation in Response to Abiotic Elicitors

| Elicitor | Plant Line | Time Post-Treatment | This compound Concentration (µg/g FW) | Source |

| 5 mM AgNO₃ | Col-0 (4-week-old) | 24 hours | 8.3 ± 2.3 | [16] |

| 5 mM AgNO₃ | Col-0 (6-week-old) | 24 hours | 5.3 ± 1.7 | [16] |

| UV-C Light | Col-0 | 24 hours | Induced | [13] |

| Acifluorfen | Col-0 | 4 days | Induced | [17] |

| α-Amino Butyric Acid | Col-0 | 4 days | Induced | [17] |

Experimental Protocols

Accurate and reproducible methods for inducing and quantifying this compound are essential for research.

Induction of this compound Biosynthesis

A. Abiotic Elicitation with Silver Nitrate (AgNO₃):

-

Prepare a 5 mM AgNO₃ solution containing 0.02% Silwet L-77 as a surfactant.[16]

-

Grow Arabidopsis thaliana plants for 4-6 weeks under standard conditions (e.g., 12h light/12h dark cycle).[16]

-

Spray the rosette leaves of the plants with a fine mist of the AgNO₃ solution until a thin film is formed.[16]

-

Cover the treated plants with a transparent plastic hood to maintain high humidity and prevent desiccation.[16]

-

Harvest leaf tissue 24 hours post-treatment by cutting at the petiole, weighing, and immediately freezing in liquid nitrogen for storage at -80°C.[16]

B. Biotic Elicitation with Botrytis cinerea:

-

Culture Botrytis cinerea (e.g., strain B05.10) on a suitable medium to produce spores.

-

Prepare a spore suspension at a concentration of 2 x 10⁵ spores/mL in a suitable buffer.[13]

-

Apply droplets of the spore suspension onto the leaves of 6-week-old Arabidopsis plants.[13]

-

Maintain the inoculated plants under high humidity to facilitate infection.

-

Harvest infected leaf tissue at 24-48 hours post-inoculation, weigh, and flash-freeze in liquid nitrogen.[4][13]

This compound Extraction and Quantification by LC-MS

This protocol is adapted from established methods for robust this compound analysis.[4][15][18]

Detailed Steps:

-

Sample Homogenization: Use a mortar and pestle to grind approximately 50-100 mg of frozen leaf tissue to a fine powder in liquid nitrogen.[4]

-

Extraction:

-

Transfer the powder to a microcentrifuge tube and add an extraction buffer (e.g., 80% methanol) at a ratio of 10 µL per mg of tissue.[4][19] Vortex thoroughly.

-

Add Dichloromethane (DCM) at a 2:1 ratio to the extraction buffer volume.[4]

-

Shake the mixture on a rocking shaker for 30 minutes at 4°C.[4]

-

Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[4]

-

Carefully collect the lower, green organic phase, which contains the this compound, using a glass Pasteur pipette and transfer it to a new glass tube.[4]

-

-

Concentration: Evaporate the solvent to complete dryness using a vacuum centrifuge.

-

Analysis:

-

Resuspend the dried pellet in a precise volume of mobile phase (e.g., LC-MS grade methanol).

-

Inject the sample into an HPLC or UPLC system coupled to a mass spectrometer (MS). Separation is typically achieved on a C18 reverse-phase column.[4][18]

-

Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a pure this compound standard.[4][18] The method is sensitive enough to detect this compound in the picogram range.[4]

-

Pathogen Counter-Defense: this compound Detoxification

While this compound is an effective antimicrobial compound, some successful plant pathogens have evolved enzymatic machinery to detoxify it, thereby overcoming this layer of host defense.[20][21] The detoxification mechanisms vary among fungal species. For instance, Sclerotinia sclerotiorum can glycosylate this compound, while Rhizoctonia solani hydroxylates it.[22] The fungus Botrytis cinerea, a necrotroph to which Arabidopsis is susceptible, also possesses detoxification pathways.[21] These detoxification reactions typically convert this compound into less toxic or non-toxic compounds.[20][22]

Conclusion

This compound is a central component of the induced chemical defense system in Arabidopsis thaliana. Its biosynthesis is governed by a well-defined pathway that is activated by a sophisticated network of signaling cascades in response to both biotic and abiotic threats. The MAPK cascade and hormone signaling pathways are critical for integrating pathogen signals to mount a rapid defense. Understanding the regulation, accumulation, and function of this compound not only provides fundamental insights into plant immunity but also offers potential avenues for developing novel strategies for crop protection and exploring natural compounds for pharmaceutical applications. The protocols and data presented herein serve as a technical foundation for researchers aiming to investigate this important phytoalexin.

References

- 1. This compound accumulation as a component of plant immunity during interactions with pathogens and beneficial microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound accumulation as a component of plant immunity during interactions with pathogens and beneficial microbes - ProQuest [proquest.com]

- 3. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Quantification in Arabidopsis thaliana Leaves Infected with Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of MYB34, MYB51 and MYB122 in the regulation of this compound biosynthesis in Arabidopsis thaliana [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound contributes to the partial resistance of Arabidopsis thaliana to the biotrophic soilborne protist Plasmodiophora brassicae [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound: A Natural Shield for Plants – BSPP – The British Society for Plant Pathology [bspp.org.uk]

- 12. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Constitutive this compound production and environmental stress response variation in Arabidopsis populations from the Iberian Peninsula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of this compound, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pathogen inactivation of cruciferous phytoalexins: detoxification reactions, enzymes and inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01574G [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Transcriptional Control of Camalexin Synthesis: A Deep Dive into Regulatory Networks

Authored for Researchers, Scientists, and Drug Development Professionals

Camalexin, the principal phytoalexin in the model plant Arabidopsis thaliana, represents a critical component of the plant's inducible defense arsenal against a broad spectrum of microbial pathogens. Its biosynthesis is tightly regulated at the transcriptional level, involving a complex interplay of signaling molecules and transcription factors. This technical guide provides an in-depth exploration of the core transcriptional regulatory networks governing this compound biosynthetic genes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Transcription Factors Orchestrating this compound Biosynthesis

The induction of this compound biosynthetic genes is a highly coordinated process, primarily governed by a cohort of transcription factors that integrate various defense signaling pathways. Key players in this regulatory network include members of the WRKY, ERF, MYB, and NAC families.

WRKY33: A Central Regulator

WRKY33 stands out as a pivotal positive regulator of pathogen-induced this compound biosynthesis.[1][2] Upon pathogen perception, WRKY33 is activated through phosphorylation by mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6.[1][3] This activation is crucial for its ability to bind to the promoters of this compound biosynthetic genes, such as PAD3 (PHYTOALEXIN DEFICIENT 3), also known as CYP71B15, and CYP71A13, thereby driving their expression.[4] Studies have shown that wrky33 mutants exhibit a significant reduction in this compound accumulation, particularly in the early stages of infection.[4]

ERF1: Integrating Ethylene and Jasmonate Signaling

The ETHYLENE RESPONSE FACTOR 1 (ERF1) acts as a critical integrator of the ethylene (ET) and jasmonate (JA) signaling pathways, both of which synergistically induce this compound production.[1][3] ERF1 directly upregulates the expression of this compound biosynthetic genes.[1][3] Furthermore, ERF1 physically interacts with WRKY33, forming a transcriptional complex that cooperatively enhances the activation of these genes.[1][3] This interaction underscores the multi-layered synergistic regulation between the MAPK cascade and the ET/JA pathways. ERF1 itself is also a substrate for MPK3/MPK6, and its phosphorylation enhances its transactivation activity.[1][3]

MYB Transcription Factors: Regulating Precursor Supply

A group of R2R3-MYB transcription factors, namely MYB34, MYB51, and MYB122, play a crucial role in regulating the biosynthesis of indole-3-acetaldoxime (IAOx), a key precursor for both this compound and indolic glucosinolates.[4][5][6] These MYB factors control the expression of genes involved in the tryptophan biosynthetic pathway and the conversion of tryptophan to IAOx, mediated by CYP79B2 and CYP79B3.[4] While they do not directly activate the downstream this compound-specific genes like PAD3, their function is essential for providing the necessary substrate for this compound synthesis.[4][6]

ANAC042: Another Layer of Positive Regulation

ANAC042, a member of the NAC transcription factor family, has been identified as another positive regulator of this compound biosynthesis.[2][7] Mutants deficient in ANAC042 show reduced levels of this compound accumulation upon induction.[4][7] This transcription factor contributes to the full expression of this compound biosynthetic genes, although the precise mechanism of its action and whether it directly binds to their promoters is still under investigation.[2]

WRKY15: A Negative Regulator for Homeostasis

Interestingly, recent findings have identified WRKY15 as a negative regulator, acting to constrain this compound biosynthesis and maintain immune homeostasis. WRKY15 directly binds to the promoters of PAD3 and GSTU4, suppressing their expression.[8] This highlights the importance of fine-tuning the defense response to avoid fitness costs associated with excessive phytoalexin production.

Quantitative Data on Gene Expression and this compound Accumulation

The following tables summarize key quantitative data from studies on the transcriptional regulation of this compound biosynthesis, providing a comparative overview of the effects of different transcription factors and signaling pathway components.

Table 1: this compound Production in Wild-Type and Mutant Arabidopsis Seedlings

| Genotype | Treatment | This compound Production (% of Wild-Type) | Reference |

| ein2-1 | B. cinerea | ~60% | [1] |

| coi1-1 | B. cinerea | ~60% | [1] |

| ein2-1 coi1-1 | B. cinerea | Significantly lower than single mutants | [1] |

| erf1-c1 wrky33-2 | B. cinerea | Similar to wrky33-2 | [1] |

| myb34/51/122 | UV | Strongly reduced | [4][6] |

| nac042 | AgNO₃ or B. cinerea | ~50% | [4] |

Table 2: Relative Transcript Levels of this compound Biosynthetic Genes

| Gene | Genotype/Treatment | Fold Change (Relative to Control) | Reference |

| ERF1 | ACC + MeJA | Synergistically induced | [1] |

| CYP71A13 | ACC + MeJA | Synergistically induced | [1] |

| PAD3 | ACC + MeJA | Synergistically induced | [1] |

| GGP1 | B. cinerea (18h) | ~2.3-fold increase | [9] |

| GGT1 | B. cinerea (18h) | No significant upregulation | [9] |

| CYP71A13 | pkl-1 (FLG22, 5 min) | Significantly faster and higher induction | [10] |

| PAD3 | pkl-1 (FLG22, 5 min) | Significantly faster and higher induction | [10] |

| CYP79B2 | pkl-1 (FLG22, 5 min) | Significantly faster and higher induction | [10] |

| CYP71A13 | idm1/idm2 (FLG22) | Delayed induction | [10] |

| PAD3 | idm1/idm2 (FLG22) | Delayed induction | [10] |

| CYP79B2 | idm1/idm2 (FLG22) | Delayed induction | [10] |

Signaling Pathways Regulating this compound Biosynthesis

The transcriptional activation of this compound biosynthetic genes is orchestrated by a complex network of signaling pathways. The MAPK cascade and the ethylene/jasmonate pathways converge on key transcription factors to mount a robust defense response.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the transcriptional regulation of this compound biosynthesis.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of transcription factors.[11][12][13][14]

Objective: To determine the direct binding of a transcription factor (e.g., WRKY33) to the promoter regions of this compound biosynthetic genes.

Methodology:

-

Cross-linking: Plant tissues (e.g., Arabidopsis seedlings treated with an elicitor) are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the reference genome, and peak-calling algorithms are used to identify regions of significant enrichment, which represent the binding sites of the transcription factor.[11]

Dexamethasone (DEX)-Inducible Gene Expression System

The DEX-inducible system allows for the controlled, conditional expression of a target gene, such as a transcription factor, providing a powerful tool to study its function without the complications of constitutive overexpression.[15][16][17][18]

Objective: To study the effect of a specific transcription factor (e.g., WRKY33) on the expression of this compound biosynthetic genes and this compound accumulation in a time- and dose-dependent manner.

Methodology:

-

Vector Construction: The coding sequence of the transcription factor of interest is fused to the ligand-binding domain of the glucocorticoid receptor (GR). This fusion construct is placed under the control of a constitutive promoter (e.g., 35S).

-

Plant Transformation: The construct is introduced into Arabidopsis plants (often in a mutant background for the same transcription factor to perform complementation analysis).

-

Induction: Transgenic plants are treated with dexamethasone (DEX). In the absence of DEX, the TF-GR fusion protein is retained in the cytoplasm in a complex with heat shock proteins.[18] Upon DEX application, DEX binds to the GR domain, causing a conformational change that leads to the dissociation from the complex and translocation of the fusion protein into the nucleus.

-

Analysis: Following DEX treatment, the expression of putative target genes is analyzed by RT-qPCR, and metabolite accumulation (this compound) is quantified.

Quantification of this compound

Accurate quantification of this compound is essential for studying its regulation. Several analytical methods can be employed, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) being the most common and reliable.[19][20][21][22]

Objective: To measure the concentration of this compound in plant tissues.

Methodology (General):

-

Extraction: Plant tissue is homogenized and extracted with a solvent, typically methanol.[20]

-

Chromatographic Separation: The extract is injected into an HPLC or UPLC system equipped with a reverse-phase C18 column. A gradient of solvents (e.g., water/acetonitrile or methanol with a small percentage of acid like formic or acetic acid) is used to separate this compound from other metabolites.

-

Detection and Quantification:

-

HPLC with Photodiode Array (PDA) or Fluorescence Detector: this compound can be detected by its UV absorbance or, more sensitively, by its natural fluorescence.[19][21] Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure this compound standard.

-

UPLC-MS: This method offers high sensitivity and specificity. After separation by UPLC, the eluent is introduced into a mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z).[19][20]

-

Internal Standards: To account for variations in extraction efficiency and instrument response, an internal standard, such as 6-fluoroindole-3-carboxaldehyde (6-FICA) or thiabendazole, can be added to the samples before extraction.[21][22]

This guide provides a foundational understanding of the intricate transcriptional regulation of this compound biosynthesis. The continued elucidation of these complex regulatory networks will be pivotal for developing novel strategies to enhance disease resistance in crop plants and for the potential exploitation of phytoalexins in drug development.

References

- 1. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of MYB34, MYB51 and MYB122 in the regulation of this compound biosynthesis in Arabidopsis thaliana [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The role of MYB34, MYB51 and MYB122 in the regulation of this compound biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An enhancer-promoter-transcription factor module orchestrates plant immune homeostasis by constraining this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assigning Gene Function in Biosynthetic Pathways: this compound and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel bivalent chromatin associates with rapid induction of this compound biosynthesis genes in response to a pathogen signal in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inferring transcription factor complexes from ChIP-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rosalind.bio [rosalind.bio]

- 14. Transcription Factor Binding Site Mapping Using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A valuable tool for the precise control of TFs: DEX/GR inducible system in Liriodendron hybrids | EurekAlert! [eurekalert.org]

- 16. Tight regulation of plant immune responses by combining promoter and suicide exon elements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A glucocorticoid-inducible transcription system causes severe growth defects in Arabidopsis and induces defense-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. maxapress.com [maxapress.com]

- 19. researchgate.net [researchgate.net]

- 20. pure.uj.ac.za [pure.uj.ac.za]

- 21. researchgate.net [researchgate.net]

- 22. Research Portal [bia.unibz.it]

Subcellular Localization of Camalexin Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camalexin, the principal phytoalexin in the model plant Arabidopsis thaliana, is an indole alkaloid that plays a crucial role in the defense against a broad range of microbial pathogens. Its biosynthesis is a tightly regulated process, both spatially and temporally, ensuring a rapid and localized response to infection. Understanding the subcellular organization of the this compound biosynthetic pathway is paramount for elucidating the mechanisms of plant immunity and for potential applications in crop protection and drug development. This technical guide provides a comprehensive overview of the subcellular localization of the enzymes and transporters involved in this compound biosynthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The biosynthesis of this compound is a prime example of metabolic channeling, where a series of enzymes are organized into a multi-enzyme complex, or "metabolon," to facilitate the efficient conversion of intermediates and prevent the release of potentially toxic molecules. Evidence suggests that this metabolon is primarily anchored to the endoplasmic reticulum (ER), with subsequent steps occurring in the cytosol, and the final product being exported out of the cell to the site of infection.

Subcellular Organization of the this compound Biosynthetic Pathway

The production of this compound from its precursor, tryptophan, involves a series of enzymatic reactions that are compartmentalized within the plant cell. The key enzymes and their subcellular locations are summarized below.

The Endoplasmic Reticulum: The Hub of this compound Biosynthesis

The initial and final steps of this compound biosynthesis are catalyzed by cytochrome P450 monooxygenases (CYPs), which are integral membrane proteins of the endoplasmic reticulum.[1][2][3] The ER serves as the scaffold for the formation of a this compound biosynthetic metabolon, a physical association of the pathway's enzymes that enhances catalytic efficiency and channels intermediates.[1][4]

-

CYP79B2/B3: These enzymes catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx), the first committed step in the pathway.[5]

-

CYP71A13: This enzyme converts IAOx to indole-3-acetonitrile (IAN).[6]

-

CYP71B15 (PAD3): This multifunctional enzyme catalyzes the final two steps of the pathway: the conversion of Cys(IAN) to dihydrocamalexic acid (DHCA) and its subsequent oxidation to this compound.[1][7]

The co-localization of these CYPs on the ER membrane is thought to facilitate the channeling of the reactive intermediate IAOx.[1][8]

The Cytosol: A Stage for Intermediate Processing

Following the synthesis of IAN on the ER, the pathway moves to the cytosol for the addition of a sulfur-containing group, which is derived from glutathione (GSH).

-

Glutathione S-Transferases (GSTs): GSTF6 is a key enzyme that catalyzes the conjugation of glutathione to IAN, forming glutathione-indole-3-acetonitrile (GS-IAN).[9] GSTF6 has been shown to be a cytosolic protein.

-

γ-Glutamyl Peptidases (GGPs): GGP1 and GGP3 are cytosolic enzymes that are involved in the processing of GS-IAN to Cys(IAN).[10] There has been some debate regarding the involvement of γ-glutamyl transpeptidases (GGTs) in this step; however, their apoplastic localization makes their direct role in the cytosolic pathway unlikely.[10]

The Plasma Membrane and Apoplast: Exporting the Final Product

Once synthesized, this compound is actively transported out of the cell to the apoplast, the space between the plasma membrane and the cell wall, where it can act as an antimicrobial agent against invading pathogens.

-

PEN3 (PDR8) and PDR12: These are ATP-binding cassette (ABC) transporters located at the plasma membrane that are responsible for the efflux of this compound into the apoplast.[11] Their expression is significantly induced upon pathogen infection.

Quantitative Data

The following tables summarize the available quantitative data related to the enzymes and transporters of the this compound biosynthetic pathway.

| Enzyme | Substrate | Km (µM) | Vmax | Reference |

| CYP79B2 | Tryptophan | 21 | 7.78 nmol/h/ml culture | [12] |

| CYP71B15 (PAD3) | (S)-dihydrocamalexic acid | 26.8 ± 1.6 | - | [9] |

| CYP71B15 (PAD3) | (R)-dihydrocamalexic acid | 45.5 ± 5.2 | - | [9] |

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes. This table presents the Michaelis-Menten constant (Km) and maximal reaction velocity (Vmax) for key enzymes in the pathway. Data for CYP71A13 is currently unavailable.

| Gene | Fold Induction (vs. control) upon Botrytis cinerea infection | Reference |

| PEN3 (PDR8) | ~8-fold | [7] |

| PDR12 | >10,000-fold | [7] |

Table 2: Induction of this compound Transporter Gene Expression. This table shows the significant upregulation of PEN3 and PDR12 transcript levels in Arabidopsis seedlings following infection with Botrytis cinerea.

| Genotype | Intracellular this compound Accumulation (relative to WT) after exogenous application | Reference |

| pen3 | Increased | [8] |

| pdr12 | No significant change | [8] |

| pen3 pdr12 | Highly increased | [8] |

Table 3: In Vivo Activity of this compound Transporters. This table illustrates the role of PEN3 and PDR12 in this compound export. Mutant plants deficient in these transporters accumulate higher levels of intracellular this compound when treated externally, indicating a defect in its efflux.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is tightly regulated by a complex signaling network that is activated in response to pathogen attack. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for studying protein-protein interactions within the this compound metabolon.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the subcellular localization and interactions of proteins in the this compound biosynthetic pathway.

Subcellular Fractionation of Arabidopsis thaliana for Metabolite Analysis (Non-Aqueous Method)

This protocol is adapted from established non-aqueous fractionation techniques, which are designed to preserve the in vivo localization of metabolites by using organic solvents at low temperatures.

Materials:

-

Arabidopsis thaliana leaf tissue

-

Liquid nitrogen

-

Lyophilizer

-

Dounce homogenizer

-

Organic solvents: tetrachloroethylene and n-heptane (HPLC grade)

-

Ultracentrifuge with a swing-out rotor

-

Marker enzyme assay kits (for cytosol, plastids, and vacuole)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Tissue Harvesting and Quenching: Rapidly harvest Arabidopsis leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilization: Freeze-dry the tissue to remove all water. This is crucial for preventing the redistribution of water-soluble metabolites.

-

Homogenization: Homogenize the lyophilized tissue in a pre-chilled Dounce homogenizer with a mixture of tetrachloroethylene and n-heptane.

-

Density Gradient Preparation: Prepare a discontinuous density gradient of tetrachloroethylene and n-heptane in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully layer the homogenate onto the density gradient and centrifuge at high speed (e.g., 50,000 x g) for several hours at 4°C.

-

Fraction Collection: Carefully collect the fractions from the gradient. The fractions will be separated based on the density of the subcellular components (vacuolar contents are densest, followed by cytosolic and then plastidial components).

-

Marker Enzyme Assays: Determine the distribution of subcellular compartments across the fractions by measuring the activity of marker enzymes (e.g., alcohol dehydrogenase for cytosol, pyrophosphate:fructose-6-phosphate 1-phosphotransferase for vacuole, and ADP-glucose pyrophosphorylase for plastids).

-

Metabolite Extraction and Analysis: Extract metabolites from each fraction using a suitable solvent system (e.g., methanol/chloroform/water). Analyze the metabolite content of each fraction by LC-MS/MS.

-

Data Analysis: Correlate the distribution of each metabolite with the distribution of the marker enzymes to determine the subcellular concentration of the metabolite.

GFP-Fusion Protein Localization and Co-immunoprecipitation (Co-IP)

This protocol describes the generation of GFP-tagged proteins to visualize their subcellular localization and to perform Co-IP to identify interacting partners.

Materials:

-

Gateway-compatible destination vectors with C-terminal GFP tags

-

Agrobacterium tumefaciens (e.g., strain GV3101)

-

Nicotiana benthamiana or Arabidopsis thaliana plants

-

Confocal laser scanning microscope

-

Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, protease inhibitor cocktail)

-

GFP-Trap beads (or equivalent anti-GFP antibody-coupled beads)

-

SDS-PAGE and western blotting reagents

-

Antibodies (anti-GFP and antibodies against putative interacting partners)

Procedure:

-

Vector Construction: Clone the coding sequence of the protein of interest into a Gateway destination vector to create a C-terminal fusion with GFP.

-

Plant Transformation:

-

Transient Expression: Transform Agrobacterium with the construct and infiltrate the abaxial side of N. benthamiana leaves. Analyze protein expression and localization 2-3 days post-infiltration.

-

Stable Transformation: Transform Arabidopsis thaliana via the floral dip method to generate stable transgenic lines expressing the GFP-fusion protein.

-

-

Confocal Microscopy:

-

Excise a small piece of leaf tissue from the transformed plant.

-

Mount the tissue in water on a microscope slide.

-

Visualize the GFP signal using a confocal microscope with appropriate laser excitation (e.g., 488 nm) and emission filters.

-

Co-localize with organelle-specific markers if necessary (e.g., ER-tracker Red).

-

-

Co-immunoprecipitation:

-

Harvest plant tissue expressing the GFP-fusion protein and grind to a fine powder in liquid nitrogen.

-

Resuspend the powder in ice-cold Co-IP buffer and incubate on ice.

-

Centrifuge to pellet cell debris and collect the supernatant (total protein extract).

-

Incubate the protein extract with GFP-Trap beads with gentle rotation at 4°C.

-

Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and western blotting using anti-GFP and antibodies specific to the suspected interacting proteins.

-

Förster Resonance Energy Transfer by Fluorescence Lifetime Imaging Microscopy (FRET-FLIM)

FRET-FLIM is a powerful technique to confirm protein-protein interactions in vivo. It measures the decrease in the fluorescence lifetime of a donor fluorophore (e.g., GFP) when in close proximity to an acceptor fluorophore (e.g., RFP), indicating an interaction between the tagged proteins.[4][13]

Materials:

-

Vectors for expressing proteins fused to a FRET donor (e.g., GFP) and acceptor (e.g., RFP).

-

Transient expression system (as described in the Co-IP protocol).

-

A confocal microscope equipped with a FLIM system (e.g., time-correlated single-photon counting - TCSPC).

Procedure:

-

Construct Preparation and Expression: Generate constructs for the two putative interacting proteins, one fused to a donor fluorophore and the other to an acceptor fluorophore. Co-express both constructs in N. benthamiana leaves. A donor-only expressing sample serves as a negative control.

-

Microscopy Setup:

-

Identify cells co-expressing both fluorescent proteins.

-

Set up the microscope for FLIM data acquisition, including pulsed laser excitation of the donor fluorophore and detection of emitted photons over time.

-

-

Data Acquisition:

-

Acquire FLIM data for the donor-only control to establish the baseline fluorescence lifetime of the donor.

-

Acquire FLIM data for the cells co-expressing the donor and acceptor fusion proteins.

-

-

Data Analysis:

-

Analyze the FLIM data to determine the fluorescence lifetime of the donor in the presence and absence of the acceptor.

-

A statistically significant decrease in the donor's fluorescence lifetime in the presence of the acceptor is indicative of FRET, and thus, a direct interaction between the two proteins.

-

Calculate the FRET efficiency to quantify the strength of the interaction.

-

Conclusion and Future Perspectives

The subcellular organization of this compound biosynthesis is a highly coordinated process centered around an ER-localized metabolon, with crucial roles for cytosolic enzymes and plasma membrane transporters. This compartmentalization ensures the efficient and targeted production and delivery of this important phytoalexin. While significant progress has been made in identifying the key players and their locations, several questions remain.

Future research should focus on obtaining more precise quantitative data, such as the stoichiometry of the proteins within the metabolon and the in vivo kinetics of the enzymes. Furthermore, elucidating the mechanisms that regulate the assembly and disassembly of the metabolon in response to different pathogen signals will provide deeper insights into the dynamic nature of plant defense. The application of advanced imaging techniques and quantitative proteomics will be instrumental in addressing these questions and further unraveling the complexities of this compound biosynthesis. This knowledge will not only advance our fundamental understanding of plant immunity but also pave the way for novel strategies to enhance disease resistance in crops.

References

- 1. The Multifunctional Enzyme CYP71B15 (PHYTOALEXIN DEFICIENT3) Converts Cysteine-Indole-3-Acetonitrile to this compound in the Indole-3-Acetonitrile Metabolic Network of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] CYP 71 B 15 ( PAD 3 ) Catalyzes the Final Step in this compound Biosynthesis 1 | Semantic Scholar [semanticscholar.org]

- 3. A method for quantitation of apoplast hydration in Arabidopsis leaves reveals water-soaking activity of effectors of Pseudomonas syringae during biotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Formation of a this compound Biosynthetic Metabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Method for Measuring Apoplast Hydration and Collecting Apoplast Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP71B15 (PAD3) Catalyzes the Final Step in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Assigning Gene Function in Biosynthetic Pathways: this compound and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP71B15 (PAD3) catalyzes the final step in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Optimizing FRET-FLIM Labeling Conditions to Detect Nuclear Protein Interactions at Native Expression Levels in Living Arabidopsis Roots [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Camalexin Detoxification by Plant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camalexin, a pivotal phytoalexin in the defense arsenal of cruciferous plants, presents a significant barrier to infection by a wide range of microbial pathogens. However, successful pathogens have evolved sophisticated detoxification mechanisms to neutralize this antifungal compound, enabling them to colonize their hosts. This technical guide provides an in-depth exploration of the core detoxification strategies employed by prominent plant pathogens, including Alternaria brassicicola, Botrytis cinerea, Sclerotinia sclerotiorum, and Rhizoctonia solani. We delve into the enzymatic reactions, transport-based systems, and the underlying regulatory networks that govern these detoxification pathways. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in plant pathology, mycology, and agrochemical development.

Introduction